2-(Diisopropylamino)ethanol
Description
Properties
IUPAC Name |
2-[di(propan-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWUVGFIXPNBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Record name | N,N-DIISOPROPYL ETHANOLAMINE | |
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| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021822 | |
| Record name | N,N-Diisopropylaminoethanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-diisopropyl ethanolamine appears as a colorless liquid. Slightly soluble in water and less dense than water. Severely irritates skin and eyes. Used to make other chemicals. | |
| Record name | N,N-DIISOPROPYL ETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
175 °F (NFPA, 2010) | |
| Record name | N,N-DIISOPROPYL ETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17744 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
96-80-0 | |
| Record name | N,N-DIISOPROPYL ETHANOLAMINE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-(Diisopropylamino)ethanol | |
| Source | CAS Common Chemistry | |
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| Record name | Monoethanoldiisopropylamine | |
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| Record name | 2-(Diisopropylamino)ethanol | |
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| Record name | Ethanol, 2-[bis(1-methylethyl)amino]- | |
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| Record name | N,N-Diisopropylaminoethanol | |
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| Record name | 2-diisopropylaminoethanol | |
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| Record name | MONOETHANOLDIISOPROPYLAMINE | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis of DIPEA via ethylene oxide involves a nucleophilic ring-opening reaction where diisopropylamine attacks the electrophilic ethylene oxide, forming the ethanolamine derivative. The reaction follows the stoichiometric equation:
Diisopropylamine is typically used in excess (molar ratio 2–8:1 relative to ethylene oxide) to drive the reaction toward completion and minimize ethylene oxide dimerization.
Catalytic Systems and Temperature Control
Lewis acid catalysts such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) are preferred for their ability to polarize the ethylene oxide molecule, enhancing electrophilicity. Patent CN102126967B demonstrates that 0.4–2.0% catalyst loading (by mass) at 30–150°C optimizes reaction kinetics while suppressing side reactions like ethylene glycol formation. Temperatures exceeding 180°C promote thermal degradation, reducing yields by 4–6% due to oligomerization.
Table 1: Ethylene Oxide Alkylation Conditions and Outcomes
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 30–150°C | 95–99 | 99.7 |
| Pressure | Ambient | — | — |
| Catalyst (ZnCl₂) | 0.4–2.0% by mass | — | — |
| Diisopropylamine:EO | 5:1 | 98.5 | 99.5 |
Purification and Scalability
Post-reaction purification employs a two-step distillation process:
-
Deamination Tower : Removes excess diisopropylamine at 30–100°C under slight vacuum (−0.1 MPa), recovering 97–99% unreacted amine for reuse.
-
Vacuum Distillation : Isolates DIPEA at 70–170°C under −0.095 MPa, achieving 99.7% purity with water-white clarity. Industrial scalability is enhanced by continuous distillation systems, reducing energy costs by 20–25% compared to batch processes.
Ethyl Chloride Alkylation: High-Pressure Synthesis
Reaction Dynamics and Catalysis
In this method, diisopropylamine reacts with ethyl chloride under high pressure (1.0–2.5 MPa) and elevated temperatures (150–230°C) to form DIPEA and hydrochloric acid:
Catalysts such as sodium iodide (NaI) or magnesium iodide (MgI₂) facilitate nucleophilic substitution by generating reactive ethyl iodide intermediates.
Process Parameters and Yield Optimization
Patent CN101759571A reports yields up to 95.1% using a 3:1 molar ratio of diisopropylamine to ethyl chloride and 1–2% catalyst loading at 200°C. Prolonged reaction times (>10 hours) at 230°C diminish yields to 85–88% due to Hoffmann elimination side reactions.
Table 2: Ethyl Chloride Alkylation Conditions and Outcomes
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 180–200°C | 90–95 | 95.1 |
| Pressure | 1.7–2.5 MPa | — | — |
| Catalyst (NaI) | 1–2% by mass | — | — |
| Diisopropylamine:EC | 3:1 | 93.3 | 94.8 |
Neutralization and Product Isolation
Post-reaction neutralization with potassium hydroxide (KOH) removes HCl, generating KCl byproducts. Subsequent atmospheric distillation at 127.5–128.0°C isolates DIPEA with 92–95% recovery. This method’s reliance on high-pressure equipment increases capital costs by 30–40% compared to ethylene oxide routes.
Comparative Analysis of Preparation Methods
Economic and Environmental Considerations
-
Ethylene Oxide Route : Lower operational pressures and catalyst reusability reduce production costs by $1.2–1.5 per kilogram. No solvent requirements minimize wastewater generation.
-
Ethyl Chloride Route : Higher yields (95% vs. 90%) offset elevated energy consumption, but HCl neutralization produces 0.8–1.2 kg of salt waste per kilogram of DIPEA.
Chemical Reactions Analysis
Types of Reactions: 2-(Diisopropylamino)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Major Products:
Scientific Research Applications
Chemical Properties and Characteristics
- Chemical Formula : C8H19NO
- Molecular Weight : 145.24 g/mol
- CAS Number : 96-80-0
- Physical State : Colorless liquid, slightly soluble in water.
Synthesis and Catalysis
2-(Diisopropylamino)ethanol is widely used as a catalyst in organic synthesis due to its basicity and nucleophilicity. Its applications include:
- Carbon Dioxide Absorption : DIPA has been shown to enhance the reaction rate of CO2 in aqueous solutions compared to other amines, making it a valuable compound for carbon capture technologies. Studies indicate that the reaction kinetics of CO2 with DIPA are significantly faster than with methyldiethanolamine (MDEA), which is considered the industry standard for such applications .
- Synthesis of Surfactants : It serves as a precursor in the synthesis of various surfactants and emulsifiers used in detergents and personal care products.
Pharmaceutical Applications
DIPA's unique chemical structure allows it to be utilized in pharmaceutical formulations, particularly in drug delivery systems:
- Nanoparticle Drug Delivery : Research has demonstrated that copolymers derived from 2-(diisopropylamino)ethyl methacrylate can form nanoparticles with pH-responsive properties, suitable for targeted cancer therapy. These nanoparticles can encapsulate chemotherapeutic agents and release them in acidic environments typical of tumor tissues, enhancing therapeutic efficacy while minimizing side effects .
Case Study: Cancer Therapy
A study involving poly[N-(2-hydroxypropyl)methacrylamide]-b-poly[2-(diisopropylamino)ethyl methacrylate] nanoparticles showed significant cytotoxic activity against cancer cells when loaded with drugs. The nanoparticles exhibited stability in serum and effectively released the drug at the endosomal pH, demonstrating their potential for solid tumor treatment .
Industrial Applications
In industrial settings, this compound is employed for various purposes:
- Corrosion Inhibitors : DIPA is used as an inhibitor in metalworking fluids to prevent corrosion during machining processes.
- Chemical Manufacturing : It acts as a building block in the synthesis of other chemical compounds, including specialty chemicals for agrochemicals and polymers.
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 2-(Diisopropylamino)ethanol depends on its specific application. The compound’s amine group can undergo protonation and deprotonation, influencing its reactivity and interaction with other molecules . In biological systems, it may interact with cellular membranes and proteins, affecting their function and stability .
Comparison with Similar Compounds
2-(Dibutylamino)ethanol
- Molecular Formula: C₁₀H₂₃NO
- Molecular Weight : 173.30 g/mol
- Key Differences: Larger alkyl groups (butyl vs. isopropyl) increase hydrophobicity and steric hindrance. Applications: Used in polymer synthesis (e.g., DBA-MA monomers) and as a stabilizer in chemical reactions .
- Safety : Similar toxicity profile but higher persistence in environmental matrices due to larger hydrocarbon chains.
2-(Diethylamino)ethanol
- Molecular Formula: C₆H₁₅NO
- Molecular Weight : 117.19 g/mol
- Key Differences :
- Research Note: Exhibits higher water solubility compared to 2-(diisopropylamino)ethanol due to reduced hydrophobicity.
2-(Isopropylamino)ethanol
2-(Diisopropylamino)ethyl Chloride
- Molecular Formula : C₈H₁₈ClN
- Molecular Weight : 163.69 g/mol
- Key Differences: Replacement of hydroxyl with chlorine enhances electrophilicity, making it a key precursor for VX nerve agents . Applications: Intermediate in organophosphate synthesis and quaternary ammonium compounds.
2-(Diisopropylamino)ethanethiol
- Molecular Formula : C₈H₁₉NS
- Molecular Weight : 161.31 g/mol
- Key Differences :
- Research Note: Air oxidation of this compound yields bis(2-diisopropylaminoethyl) disulfide, a degradation product of VX .
This compound Hydrochloride
- Molecular Formula: C₈H₂₀ClNO
- Molecular Weight : 181.70 g/mol
- Key Differences :
- Physical Properties : Higher boiling point (237°C) and lower volatility compared to the free base .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| This compound | C₈H₁₉NO | 145.24 | 187–192 | Pharmaceuticals, polymer synthesis |
| 2-(Dibutylamino)ethanol | C₁₀H₂₃NO | 173.30 | 210–215* | Polymer stabilizers |
| 2-(Diethylamino)ethanol | C₆H₁₅NO | 117.19 | 163–165 | CO₂ capture, surfactants |
| 2-(Isopropylamino)ethanol | C₅H₁₃NO | 103.16 | 150–155 | Agrochemicals |
| 2-(Diisopropylamino)ethyl chloride | C₈H₁₈ClN | 163.69 | 195–200 | Nerve agent precursors |
| This compound HCl | C₈H₂₀ClNO | 181.70 | 237 | Pharmaceutical salts |
*Estimated based on homologous series.
Biological Activity
2-(Diisopropylamino)ethanol, also known as N,N-diisopropyl ethanolamine, is a compound with significant biological activity and diverse applications in various fields. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₈H₁₉NO
- Molecular Weight : Approximately 145.24 g/mol
- Physical State : Colorless liquid, slightly soluble in water, with a density of 0.897 g/mL at 25 °C.
- Reactivity : Acts as an amino alcohol that can neutralize acids in exothermic reactions .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly its effects on cell growth, toxicity, and potential therapeutic applications.
-
Cell Growth Modulation :
- Studies indicate that this compound can inhibit the growth of certain cell lines through two distinct mechanisms: a reversible reduction in population doubling rates and saturation densities .
- The compound has shown potential antifertility effects in rodent models, suggesting its ability to interfere with reproductive processes .
- Toxicity Profile :
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
Antifertility Effects :
A study compared the antifertility activity of this compound with various analogs, demonstrating significant effects in female rats when administered postcoitally. The results indicated that this compound could serve as a potential contraceptive agent . -
Cell Line Studies :
Research involving Chinese hamster ovary (CHO-K1) cells revealed that exposure to this compound led to a concentration-dependent reduction in cell viability, highlighting its potential cytotoxic effects .
Table 1: Summary of Biological Activities
Table 2: Toxicity Profile
| Toxicity Type | Description | Severity Level |
|---|---|---|
| Skin Irritation | Causes severe irritation upon contact | High |
| Eye Irritation | Can cause severe eye damage | High |
| Acute Toxicity | Classified as an acute toxic compound | Moderate to High |
Q & A
Q. What are the standard methods for synthesizing and characterizing 2-(Diisopropylamino)ethanol in academic laboratories?
Methodological Answer: Synthesis typically involves nucleophilic substitution reactions, such as the reaction of diisopropylamine with ethylene oxide or chloroethanol under controlled conditions. Purification is achieved via vacuum distillation, with purity verified by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy . Characterization includes:
- Spectroscopic Analysis : Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., hydroxyl and amine stretches). Composite spectra are generated using multiple path lengths (4.30–990 µm) to refine absorption indices .
- Refractive Index Measurement : The complex refractive index () is determined via FTIR, with and calculated at specific wavenumbers (e.g., 2500–4000 cm) .
- Physical Properties : Melting point (-39°C), boiling point (187–192°C), and density (0.826 g/cm³) are critical for experimental reproducibility .
Q. What key physicochemical properties of this compound are critical for experimental design?
Methodological Answer:
- Thermal Stability : Decomposition above 200°C necessitates temperature-controlled reactions (<150°C) .
- Solubility : Miscibility with polar solvents (ethanol, dimethylformamide) and limited solubility in water require solvent optimization for reactions or nanoparticle synthesis .
- Hygroscopicity : Storage under inert atmosphere (e.g., nitrogen) is recommended to prevent moisture absorption .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Work in a fume hood due to volatility (bp 187–192°C) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with weak acids (e.g., citric acid) for amine neutralization .
- Waste Disposal : Follow institutional guidelines for amine-containing waste, avoiding direct release into aqueous systems due to potential ecotoxicity .
Q. What spectroscopic techniques are most effective for analyzing this compound?
Methodological Answer:
- FTIR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3300 cm, N-H bend at ~1600 cm). Composite spectra reduce noise and improve resolution .
- NMR : H NMR (δ 1.0–1.2 ppm for isopropyl CH, δ 3.5–3.7 ppm for CHOH) confirms structural integrity .
- Mass Spectrometry : High-resolution MS (theoretical m/z 145.24 for [M+H]) validates molecular weight .
Advanced Research Questions
Q. How can computational models like COSMO-RS predict the behavior of this compound in CO2_22 capture applications?
Methodological Answer:
- COSMO-RS Workflow : Optimize molecular geometry using software (e.g., TmoleX), then simulate solvent-solute interactions to predict CO absorption capacity. Validate with experimental gas solubility data .
- Key Parameters : Dielectric constant, charge density surfaces, and activity coefficients inform solvent selection for amine-based capture systems .
Q. What role does this compound play in pH-responsive drug delivery systems?
Methodological Answer:
- Nanoparticle Synthesis : The compound is copolymerized with poly(N-(2-hydroxypropyl)methacrylamide) via RAFT polymerization. Self-assembly in PBS (pH 7.4) forms micelles with a hydrophobic core (responsive to pH <6.5) for controlled drug release .
- Critical Variables : Monomer purity (>97%), solvent ratios (ethanol/DMF), and polymerization temperature (60–70°C) affect nanoparticle size and stability .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Calibration Checks : Use certified reference materials (e.g., KBr pellets for FTIR) and validate path length consistency (4.30–990 µm) to minimize experimental error .
- Environmental Controls : Maintain constant temperature (26±1°C) and humidity (<30%) during measurements to reduce spectral drift .
- Data Normalization : Apply baseline correction and Savitzky-Golay smoothing to composite spectra for accurate and calculations .
Q. What are the degradation pathways of this compound in chemical warfare agent analysis?
Methodological Answer:
- VX Degradation Studies : Analyze byproducts (e.g., O-ethyl methylphosphonothioic acid) via GC-MS after derivatization. Methanol chemical ionization enhances sensitivity for trace detection .
- Hydrolysis Kinetics : Monitor pH-dependent degradation (t <24 hrs at pH >10) using LC-UV/Vis, with pseudo-first-order kinetics modeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
